molecular formula C25H24N2O2S B2443313 N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-(pentyloxy)benzamide CAS No. 477555-97-8

N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-(pentyloxy)benzamide

Cat. No.: B2443313
CAS No.: 477555-97-8
M. Wt: 416.54
InChI Key: IIAJHCJGCSOMJL-UHFFFAOYSA-N
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Description

N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-(pentyloxy)benzamide is a synthetic benzothiazole derivative intended for research and development purposes. This compound is part of a class of chemicals known for their diverse biological activities and potential applications in medicinal chemistry. Benzothiazole derivatives have demonstrated significant promise in preclinical research, particularly in the fields of neuroscience and pharmacology. Related chemical structures have been investigated as potential anticonvulsant agents, showing activity in models like the maximal electroshock seizure (MES) test . Furthermore, the benzothiazole core is a key scaffold in modern polypharmacology, with some derivatives designed as dual inhibitors of enzymes like soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), a strategy for developing novel analgesics that may avoid the side effects of traditional pain medications . Research into analogous compounds also suggests potential for alpha-glucosidase inhibition, indicating possible applications in metabolic disorder research . The specific physicochemical and pharmacological properties of this compound require characterization by qualified research personnel. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-pentoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O2S/c1-2-3-8-17-29-19-15-13-18(14-16-19)24(28)26-21-10-5-4-9-20(21)25-27-22-11-6-7-12-23(22)30-25/h4-7,9-16H,2-3,8,17H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIAJHCJGCSOMJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-(pentyloxy)benzamide typically involves multi-step organic reactions One common approach is to start with the formation of the benzothiazole ring, followed by its attachment to a phenyl ringSpecific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for optimizing yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-(pentyloxy)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are critical for achieving the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-(pentyloxy)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-(pentyloxy)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(benzo[d]thiazol-2-yl)pyrazine-2-carboxamide
  • N-(1H-benzo[d]imidazol-2-yl)pyrazine-2-carboxamide
  • 2-aminobenzothiazole derivatives

Uniqueness

N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-(pentyloxy)benzamide is unique due to its specific structural features, such as the pentyloxy group and the benzamide linkage. These features confer distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-(pentyloxy)benzamide, a compound featuring a benzothiazole moiety, has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the compound's synthesis, biological properties, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C24H28N2O2SC_{24}H_{28}N_{2}O_{2}S, with a molecular weight of 408.6 g/mol. The compound's structure includes a benzothiazole core linked to a pentyloxy group, which influences its lipophilicity and biological membrane permeability.

PropertyValue
Molecular FormulaC24H28N2O2S
Molecular Weight408.6 g/mol
IUPAC Name[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-(4-pentoxyphenyl)methanone
InChI KeySNDMSXOIBMWLLK-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Benzothiazole Core : Cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.
  • Introduction of the Pentyloxy Group : Acylation of the piperidine nitrogen with 4-(pentyloxy)benzoyl chloride under basic conditions.

These synthetic routes allow for the introduction of various substituents that can modulate the compound's biological activity.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. For instance, it has shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A study demonstrated that the compound inhibited the growth of breast cancer cells by modulating apoptotic pathways and downregulating anti-apoptotic proteins like Bcl-2 .

Antimicrobial Properties

The compound also exhibits antimicrobial activity against several bacterial strains. Research indicates that it disrupts bacterial cell wall synthesis, leading to cell lysis. In vitro tests showed effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential as a broad-spectrum antimicrobial agent .

Neuroprotective Effects

This compound has been investigated for its neuroprotective effects in models of neurodegenerative diseases. It appears to enhance neuronal survival in oxidative stress conditions, possibly through the activation of neurotrophic factors such as BDNF (Brain-Derived Neurotrophic Factor) .

Case Studies

  • Breast Cancer Model : In a murine model of breast cancer, administration of this compound resulted in a significant reduction in tumor volume compared to controls. The mechanism was linked to increased apoptosis and decreased angiogenesis .
  • Neurodegenerative Disease Study : A study involving SH-SY5Y neuroblastoma cells treated with the compound showed enhanced cell viability and reduced markers of oxidative stress, supporting its potential use in treating conditions like Alzheimer's disease .

Q & A

Q. What are the standard synthetic routes for N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-(pentyloxy)benzamide, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves Rh-catalyzed C–H amidation of 2-arylbenzo[d]thiazoles, as demonstrated in analogous compounds . Key steps include:

  • Coupling of 2-arylbenzo[d]thiazole with a benzamide derivative under inert conditions.
  • Optimization of temperature (80–120°C), solvent (e.g., dichloroethane or DMF), and catalyst loading (2–5 mol% Rh).
  • Use of thin-layer chromatography (TLC) and NMR spectroscopy to monitor intermediate formation .
    Yield optimization strategies :
  • Gradual addition of coupling reagents to minimize side reactions.
  • Purification via column chromatography with gradients of ethyl acetate/hexane .

Q. Which spectroscopic and analytical techniques are essential for confirming the molecular structure of this compound?

  • 1H/13C NMR : Assign aromatic protons (δ 7.0–8.5 ppm) and carbons in the benzo[d]thiazole and benzamide moieties. The pentyloxy chain’s methylene protons appear at δ 1.2–4.0 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ calculated for C25H23N2O2S: 427.1445) .
  • Melting Point Analysis : Compare with literature values (e.g., 148–162°C for analogs) to assess purity .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the benzamide or thiazole rings) influence biological activity, and what strategies can be employed to analyze structure-activity relationships (SAR)?

Key structural features affecting activity :

Substituent PositionFunctional GroupObserved Impact (Analog Studies)Source
Benzamide para-position–OCH2C5H11 (pentyloxy)Enhanced lipophilicity and membrane permeability
Thiazole C2Benzo[d]thiazoleImproved binding to enzymatic targets (e.g., kinases)
Benzamide meta-positionElectron-withdrawing groups (e.g., –CF3)Increased cytotoxicity in cancer cell lines

Q. Methodological approaches for SAR :

  • Molecular docking : Simulate interactions with biological targets (e.g., ATP-binding pockets).
  • Dose-response assays : Measure IC50 values across modified analogs to quantify potency shifts .

Q. What experimental approaches are recommended to resolve contradictions in observed biological activities across different studies?

  • Orthogonal assays : Validate antimicrobial activity using both broth microdilution (MIC) and agar diffusion methods to rule out false positives .
  • Control experiments : Include solvent-only controls and reference inhibitors (e.g., cisplatin for cytotoxicity assays) to isolate compound-specific effects .
  • Meta-analysis of structural analogs : Compare data from compounds with identical substituents but divergent activity to identify confounding factors (e.g., solubility differences) .

Q. How can researchers investigate the compound’s stability under various storage conditions and its degradation pathways?

  • Forced degradation studies : Expose the compound to acidic/basic hydrolysis (0.1M HCl/NaOH), oxidative stress (3% H2O2), and thermal stress (40–60°C) for 24–72 hours .
  • Analytical monitoring : Use HPLC-PDA to track degradation products and LC-MS to identify fragments (e.g., cleavage of the pentyloxy chain under acidic conditions) .
  • Storage recommendations : Store at –20°C in anhydrous DMSO or under nitrogen to prevent oxidation of the thiazole ring .

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